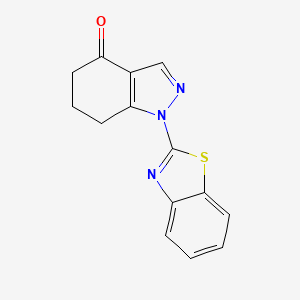![molecular formula C18H20N2O2 B5784598 N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)
N-[2-(butyrylamino)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(butyrylamino)phenyl]-2-methylbenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Wirkmechanismus
N-[2-(butyrylamino)phenyl]-2-methylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and activate PKA and CREB signaling pathways in the brain. These effects are associated with improved cognitive function, enhanced synaptic plasticity, and reduced inflammation in animal models of neurological disorders. This compound has also shown neuroprotective effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(butyrylamino)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target PDE4D in the brain. This compound has also shown good pharmacokinetic properties such as high oral bioavailability and long half-life in animal models. However, this compound has some limitations for lab experiments. It is a relatively new drug that has not yet been tested in human clinical trials. The long-term safety and efficacy of this compound need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(butyrylamino)phenyl]-2-methylbenzamide. First, the safety and efficacy of this compound need to be tested in human clinical trials. Second, the potential therapeutic effects of this compound in other neurological disorders such as Parkinson's disease and Huntington's disease need to be investigated. Third, the molecular mechanisms underlying the neuroprotective effects of this compound need to be further elucidated. Fourth, the development of more potent and selective PDE4D inhibitors based on the structure of this compound is a promising direction for the discovery of new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-[2-(butyrylamino)phenyl]-2-methylbenzamide involves a series of chemical reactions that start with the condensation of 2-aminobenzamide with butyryl chloride to yield N-(butyryl)-2-aminobenzamide. This intermediate compound is then coupled with 2-bromo-4-methylphenylboronic acid using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-(butyrylamino)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and schizophrenia. Preclinical studies have shown that this compound can improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these diseases. This compound has also shown neuroprotective effects in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-8-17(21)19-15-11-6-7-12-16(15)20-18(22)14-10-5-4-9-13(14)2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOIEPKEBOCURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)


![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)


![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)

